2'-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

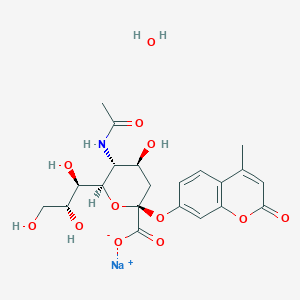

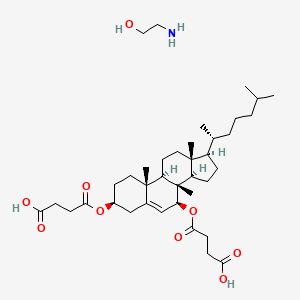

2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate is a synthetic fluorometric substrate used primarily in the study of neuraminidase activity. This compound is a derivative of sialic acid, which is a key component in glycoproteins and glycolipids found in the outermost layer of cells. It plays a crucial role in various biological processes, including cell adhesion, recognition, signal transduction, and inflammation .

Mechanism of Action

Target of Action

The primary target of 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid sodium salt hydrate is neuraminidase , an enzyme that plays a crucial role in the life cycle of certain viruses, such as influenza . The compound is used as a fluorogenic substrate for neuraminidase .

Mode of Action

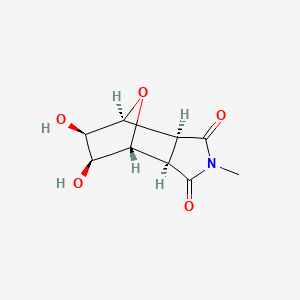

This compound interacts with neuraminidase through a process known as fluorometric assay . When neuraminidase cleaves this compound, it releases a fluorescent moiety known as 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU can then be measured, providing a quantitative readout of neuraminidase activity .

Biochemical Pathways

The interaction between this compound and neuraminidase affects the viral replication pathway . By measuring the activity of neuraminidase, researchers can gain insights into the replication of viruses and the effectiveness of antiviral drugs .

Result of Action

The cleavage of this compound by neuraminidase and the subsequent release of 4-MU allows for the quantitative measurement of neuraminidase activity . This can provide valuable information about the replication of neuraminidase-dependent viruses and the effectiveness of antiviral drugs .

Action Environment

The action of this compound is influenced by the conditions under which the neuraminidase assays are conducted. Factors such as pH, temperature, and the presence of other molecules can affect the fluorescence of 4-MU and, therefore, the measurement of neuraminidase activity .

Biochemical Analysis

Biochemical Properties

The compound 2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate is used as a substrate for the enzyme neuraminidase . This interaction is crucial in the biochemical reaction that leads to the production of 4-MU . The nature of this interaction is enzymatic hydrolysis, where the neuraminidase enzyme cleaves the glycosidic bond of the substrate, releasing 4-MU .

Cellular Effects

The 2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate and its hydrolysis product, 4-MU, can influence cell function. While the specific cellular effects can vary depending on the cell type and context, it is known that 4-MU, the product of the enzymatic reaction, can influence cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate involves its interaction with the neuraminidase enzyme. The enzyme cleaves the glycosidic bond of the substrate, leading to the release of 4-MU . This process can influence gene expression and enzyme activation or inhibition .

Metabolic Pathways

2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate is involved in the metabolic pathway of neuraminidase. It interacts with this enzyme, which can influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate typically involves the conjugation of 4-methylumbelliferone with N-acetylneuraminic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves multiple steps, including protection and deprotection of functional groups, and the use of coupling agents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as automated synthesis and high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

Substitution: Substitution reactions can occur at the functional groups, allowing for the modification of the compound to create derivatives with different properties.

Major Products Formed: The primary product formed from the hydrolysis reaction is 4-methylumbelliferone, which is a blue fluorescent compound .

Scientific Research Applications

2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Methylumbelliferone: A coumarin derivative used as a building block for fluorescent probes and in the synthesis of medicinal compounds.

4-Methylumbelliferyl β-D-glucopyranoside: A substrate used in the study of glucosidase activity.

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used in the study of glucosaminidase activity.

Uniqueness: 2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate is unique due to its specific application in the study of neuraminidase activity. Its ability to release a highly fluorescent product upon hydrolysis makes it an invaluable tool in both research and diagnostic applications .

Properties

IUPAC Name |

sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11.Na.H2O/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);;1H2/q;+1;/p-1/t13-,14+,17+,18+,19+,21+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQMRVBWXQQIKF-QHIFVBLGSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26NNaO12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)

![7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B6309091.png)

![Benzoic acid, 2-fluoro-5-nitro-, 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B6309136.png)